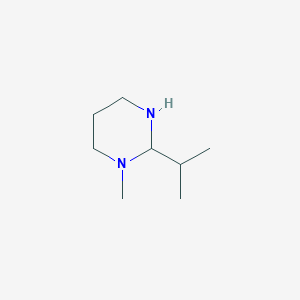

1-Methyl-2-isopropylhexahydropyrimidine

Description

1-Methyl-2-isopropylhexahydropyrimidine is a six-membered heterocyclic compound with a pyrimidine core, where two nitrogen atoms are positioned at the 1 and 3 ring positions. The molecule is fully saturated (hexahydro-) and substituted with a methyl group at position 1 and an isopropyl group at position 2. While direct literature on this specific compound is sparse, comparisons with structurally analogous hexahydropyrimidine derivatives provide critical insights into its behavior.

Propriétés

Formule moléculaire |

C8H18N2 |

|---|---|

Poids moléculaire |

142.24 g/mol |

Nom IUPAC |

1-methyl-2-propan-2-yl-1,3-diazinane |

InChI |

InChI=1S/C8H18N2/c1-7(2)8-9-5-4-6-10(8)3/h7-9H,4-6H2,1-3H3 |

Clé InChI |

FQYGZLVGCCOGSD-UHFFFAOYSA-N |

SMILES canonique |

CC(C)C1NCCCN1C |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Hexahydropyrimidine derivatives are widely studied for their biological and chemical utility. Below is a detailed comparison of 1-methyl-2-isopropylhexahydropyrimidine with three structurally related compounds from patented syntheses (Examples 8, 9, and 10 in ), focusing on substituents, synthetic routes, and spectroscopic properties.

Table 1: Structural and Spectroscopic Comparison

Key Observations

Substituent Effects: The absence of a nitroimino (-NO-NH-) group in 1-methyl-2-isopropylhexahydropyrimidine differentiates it from Compounds 8–10.

Synthetic Methodology :

- Compounds 8–10 are synthesized via acylation of a hexahydropyrimidine precursor using sodium hydride (NaH) and acyl chlorides in acetonitrile . A similar route may apply to 1-methyl-2-isopropylhexahydropyrimidine, substituting alkyl halides for acylation reagents.

Spectroscopic Signatures: The methyl group in Compound 8 (δ 2.32 ppm) and Compound 10 aligns with typical CH₃ protons adjacent to carbonyls. In contrast, the isopropyl group in the target compound would exhibit characteristic doublets (δ ~1.0–1.2 ppm) and septets (δ ~2.5–3.5 ppm) in ¹H NMR. IR peaks at ~1706 cm⁻¹ in Compounds 8–10 correspond to carbonyl stretching, absent in the non-acylated target compound.

Research Implications

While 1-methyl-2-isopropylhexahydropyrimidine lacks the functional complexity of its nitroimino-containing analogs, its simpler structure may offer advantages in stability and synthetic accessibility. Further studies could explore its utility as a scaffold for derivatization or as a ligand in coordination chemistry, leveraging its steric profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.